IMD-0354

Vascular Biology Hypertension IKKβ Inhibition

IMD-0354 (IKK2 Inhibitor V) uniquely combines sub-micromolar IKKβ potency (IC50 ~250 nM) with robust in vivo efficacy in MI-remodeling (25.8% LV area reduction) and MDA-MB-231 xenograft models. For vascular studies, it achieves ~26% greater vasorelaxation at 3-fold lower concentration vs. SC-514. Choose IMD-0354 for target validation where disease-relevant in vivo data and functional cardiovascular signature are critical—differentiating it from common IKKβ inhibitors lacking comparable characterization.

Molecular Formula C15H8ClF6NO2
Molecular Weight 383.67 g/mol
CAS No. 978-62-1
Cat. No. B1671747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMD-0354
CAS978-62-1
SynonymsIMD 0354
IMD-0354
IMD0354
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Molecular FormulaC15H8ClF6NO2
Molecular Weight383.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
InChIKeyCHILCFMQWMQVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IMD-0354 Procurement Guide: A Selective IKKβ Inhibitor for NF-κB Pathway Research


IMD-0354 (CAS 978-62-1), also known as IKK2 Inhibitor V, is a cell-permeable salicylamide derivative that functions as a selective inhibitor of IκB kinase β (IKKβ) . By blocking IκBα phosphorylation, IMD-0354 prevents the nuclear translocation of NF-κB p65, thereby suppressing NF-κB-mediated transcriptional activity . The compound exhibits an IC50 of approximately 250 nM against IKKβ in enzymatic assays and inhibits TNF-α-induced NF-κB transcription with an IC50 of 1.2 μM in cellular models . Its molecular architecture—featuring a 5-chloro-2-hydroxybenzamide core and a 3,5-bis(trifluoromethyl)phenyl moiety—confers distinct physicochemical properties that influence its potency and selectivity profile relative to other IKKβ inhibitors .

Why IKKβ Inhibitors Are Not Interchangeable: The IMD-0354 Differentiation Case


IKKβ inhibitors constitute a chemically diverse class with significant variations in potency, binding mode, and in vivo efficacy that preclude simple substitution [1]. Compounds such as SC-514 (ATP-competitive), BMS-345541 (allosteric), and TPCA-1 exhibit distinct IC50 ranges, off-target profiles, and functional outcomes in disease models . IMD-0354 differentiates itself through a combination of sub-micromolar IKKβ inhibitory potency, demonstrable in vivo efficacy in multiple disease-relevant models, and a unique functional signature in vascular smooth muscle relaxation that is not replicated by all class members [1][2]. The following quantitative evidence establishes precisely where IMD-0354 outperforms or diverges from its closest comparators, providing a data-driven basis for compound selection in research and discovery programs.

Quantitative Differentiation Evidence for IMD-0354 Versus Comparator IKKβ Inhibitors


IMD-0354 Exhibits >20-Fold Greater Potency Than SC-514 in Functional Vasorelaxation Assays

In a direct head-to-head comparison using denuded rat aortic rings pre-contracted with phenylephrine (10 μM), potassium chloride (120 mM), or the thromboxane mimetic U-46619 (0.1 μM), IMD-0354 (10 μM) produced significantly greater vasorelaxation than SC-514 (30 μM) across all contractile stimuli [1]. The half-maximal inhibitory concentration (IC50) for IMD-0354 ranged from 0.03 to 0.68 μM, whereas SC-514 exhibited an IC50 range of 13.61 to 63.84 μM—representing an approximate 20- to 2000-fold potency differential depending on the specific agonist [1]. This quantitative advantage was observed under identical experimental conditions, confirming that the differentiation is not attributable to assay variability.

Vascular Biology Hypertension IKKβ Inhibition

IMD-0354 Demonstrates In Vivo Survival Benefit in Myocardial Infarction Model: A Differentiator from Untested IKKβ Inhibitors

In a rat model of myocardial infarction (MI) induced by left anterior coronary artery ligation, intraperitoneal administration of IMD-0354 (10 mg/kg/day for 28 days) significantly improved survival rate compared to vehicle-treated controls (P < 0.05) [1]. Quantitative improvements were observed in multiple parameters: LV end-diastolic area (55.00 ± 3.73 mm² vs. vehicle 74.13 ± 3.57 mm²), E/A ratio (2.61 ± 0.24 vs. vehicle 3.87 ± 0.26), and plasma brain natriuretic peptide (BNP) levels (110.75 ± 6.41 pg/ml vs. vehicle 167.63 ± 14.87 pg/ml) [1]. Notably, infarct size was similar between groups, indicating that IMD-0354's beneficial effects are mediated through modulation of post-infarction remodeling rather than acute cardioprotection [1].

Cardiovascular Disease Myocardial Infarction In Vivo Pharmacology

IMD-0354 Suppresses Tumor Growth in MDA-MB-231 Xenograft Model: In Vivo Antitumor Differentiation

In a nude mouse xenograft model implanted with established MDA-MB-231 human breast cancer tumors, daily intraperitoneal administration of IMD-0354 at 5 mg/kg for 28 days significantly inhibited tumor expansion compared to saline-treated controls [1]. Tumor progression was suppressed in IMD-0354-treated mice, while control animals exhibited continued tumor growth over the treatment period [1]. This in vivo antitumor activity complements the compound's established in vitro effects, including G0/G1 cell cycle arrest and apoptosis induction observed in HMC-1 mastocytoma cells .

Oncology Breast Cancer Xenograft Models

IMD-0354 Exhibits Sub-Micromolar IKKβ Inhibition, Potency Superior to Many ATP-Competitive Comparators

IMD-0354 inhibits IKKβ with an IC50 of approximately 250 nM (0.25 μM) in enzymatic assays, blocking IκBα phosphorylation and subsequent NF-κB p65 nuclear translocation . This potency positions IMD-0354 favorably relative to the commonly used ATP-competitive IKKβ inhibitor SC-514, which exhibits an IC50 of 3–12 μM in enzymatic assays , representing a 12- to 48-fold potency advantage. While BMS-345541 (IC50 = 0.3 μM) achieves comparable potency, it operates via an allosteric mechanism, which may confer different selectivity and functional consequences . Importantly, IMD-0354 has been reported to exhibit no activity against IKKβ or IKKα in certain ATP-based kinase assay formats [1], underscoring the critical importance of assay context when interpreting potency data and selecting an appropriate IKKβ inhibitor for specific experimental systems.

Kinase Inhibition IKKβ Enzymatic Assays

Recommended Research and Industrial Applications for IMD-0354 Based on Quantitative Differentiation Evidence


Vascular Biology and Hypertension Research Requiring Potent IKK2 Inhibition

For investigators studying the role of IKK2/IKKβ in vascular smooth muscle contraction and hypertension, IMD-0354 offers a clear advantage over the comparator SC-514. Direct head-to-head data demonstrate that IMD-0354 achieves ~26 percentage-point greater vasorelaxation at a 3-fold lower concentration, with an IC50 range (0.03–0.68 μM) that is 20- to 2000-fold more potent than SC-514 (13.61–63.84 μM) [1]. This potency differential is particularly relevant for ex vivo organ bath studies and in vivo vascular function assessments where compound concentration and maximal efficacy are critical experimental parameters. The robust functional response across multiple contractile agonists (PE, KCl, U-46619) further supports the compound's utility in comprehensive vascular phenotyping studies.

Cardiovascular Disease Models Requiring In Vivo Validation of NF-κB Pathway Inhibition

IMD-0354 is uniquely positioned for cardiovascular research programs seeking an IKKβ inhibitor with validated in vivo efficacy in a clinically relevant disease model. The compound's demonstrated ability to improve survival rate and attenuate adverse left ventricular remodeling in a rat myocardial infarction model—reducing LV end-diastolic area by 25.8% and plasma BNP by 33.9%—provides a compelling procurement rationale for studies investigating post-infarction remodeling, heart failure, and ischemia/reperfusion injury [1]. This in vivo evidence distinguishes IMD-0354 from many IKKβ inhibitors that lack comparable disease-relevant in vivo characterization.

Oncology Xenograft Studies Evaluating IKKβ as a Therapeutic Target

For oncology research programs utilizing xenograft models to evaluate IKKβ inhibition as an antitumor strategy, IMD-0354 offers a tool compound with demonstrated in vivo efficacy in the MDA-MB-231 breast cancer xenograft model [1]. The significant inhibition of tumor expansion observed with 5 mg/kg daily dosing provides a benchmark for dose selection and a positive control reference point for comparative studies. This in vivo antitumor activity, combined with the compound's established in vitro effects on cell cycle arrest and apoptosis, makes IMD-0354 a suitable choice for target validation studies in breast cancer and potentially other NF-κB-driven malignancies.

Kinase Selectivity Profiling and Mechanism-of-Action Studies

IMD-0354's sub-micromolar potency against IKKβ (IC50 ≈ 250 nM) and its distinct binding profile relative to allosteric inhibitors like BMS-345541 make it a valuable tool for studies investigating the differential consequences of IKKβ inhibition mechanisms [1]. Researchers requiring an IKKβ inhibitor with 12- to 48-fold greater potency than SC-514 but distinct from allosteric modulators will find IMD-0354 particularly useful. However, investigators should note the reported assay-dependent variability in IKKβ inhibition—with some ATP-based assays showing no activity—and should validate compound activity in their specific experimental system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMD-0354

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.